molecular formula C20H25N3O4S B5426088 N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide

N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide

Cat. No.: B5426088
M. Wt: 403.5 g/mol
InChI Key: KNEGSHHBBSAUES-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a cyclohexyl group, a methoxy group, and a pyridin-3-ylmethylsulfamoyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide typically involves nucleophilic substitution and amidation reactionsThe methoxy group is then added via a methylation reaction, and the pyridin-3-ylmethylsulfamoyl group is introduced through a sulfonamide formation reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties .

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-10-9-17(28(25,26)22-14-15-6-5-11-21-13-15)12-18(19)20(24)23-16-7-3-2-4-8-16/h5-6,9-13,16,22H,2-4,7-8,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEGSHHBBSAUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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